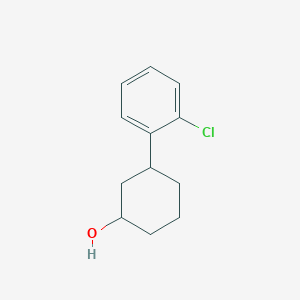

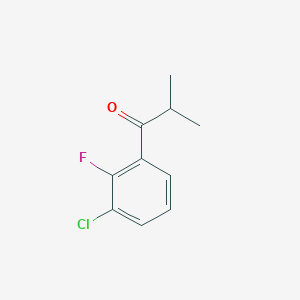

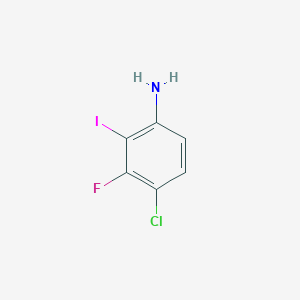

4-Chloro-3-fluoro-2-iodoaniline

Übersicht

Beschreibung

4-Chloro-3-fluoro-2-iodoaniline is a compound with the molecular formula C6H4ClFIN . It is used as a fundamental building block to create a variety of important compounds in the pharmaceutical, chemical, and food industries .

Synthesis Analysis

The synthesis of anilines like this compound can be achieved through various methods. One common method is the direct nucleophilic substitution. Other methods include nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with chlorine, fluorine, and iodine atoms, and an amine group .Physical and Chemical Properties Analysis

This compound has a molecular weight of 271.46 g/mol . It has a melting point of 80.5-81.0 °C and a predicted boiling point of 299.7±40.0 °C. The predicted density is 2.089±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Photochemical Behavior

4-Chloro-3-fluoro-2-iodoaniline, as part of the haloanilines group, has been studied for its photochemical behavior. Research indicates that the reaction of these compounds typically proceeds from the triplet state, with variations in reactivity based on the solvent used. Homolytic fragmentation is generally endothermic, but heterolytic cleavage of C-Cl and C-Br is exothermic, making these processes significant for developing synthetic methods via photogenerated phenyl cations and for understanding the photodegradation of halogenated aromatic pollutants and the phototoxic effects of some fluorinated drugs (Freccero, Fagnoni & Albini, 2003).

Synthesis of Pharmaceutical Compounds

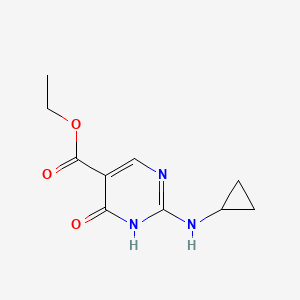

This compound has been employed in the synthesis of key intermediates for pharmaceutical compounds, particularly for HIV non-nucleoside reverse transcriptase inhibitors. The synthetic process involves a series of steps, including protection, iodination, cyclization, and esterification, highlighting the compound's role in the development of antiviral medications (Mayes et al., 2010).

Exploration in Organic Chemistry

Research in organic chemistry has extensively explored the structural and electronic properties of haloanilines, including this compound. Studies have analyzed various aspects, such as electron distribution, molecular orbitals, and intermolecular interactions, providing deeper insights into the chemical behavior and potential applications of these compounds (Sky & Nagy-Felsobuki, 1999).

Nonlinear Optical Investigations

Investigations into the linear and nonlinear optical properties of compounds similar to this compound have been conducted. These studies are crucial for understanding their applicability in optical devices and potential therapeutic uses, such as anti-inflammation and anti-cancer activities (George, Sajan, Sankar & Philip, 2021).

Biofield Energy Treatment Effects

Research has also been conducted on the influence of biofield energy treatment on compounds like 3-Chloro-4-fluoroaniline, which shares structural similarities with this compound. These studies focus on how such treatments can modulate physical, thermal, and spectral properties, potentially impacting the synthesis and application of these compounds (Trivedi et al., 2015).

Safety and Hazards

4-Chloro-3-fluoro-2-iodoaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation. It should be stored in a well-ventilated place, kept tightly closed, and stored locked up .

Relevant Papers The relevant papers retrieved discuss the synthesis of anilines and the properties and applications of fluorinated quinolines . These papers provide valuable insights into the synthesis and potential uses of compounds like this compound.

Wirkmechanismus

Target of Action

4-Chloro-3-fluoro-2-iodoaniline is a synthetic compound that is primarily used in laboratory settings for the synthesis of other substances Similar compounds such as 4-chloroaniline and 2-iodoaniline are known to interact with various enzymes and receptors in the body .

Mode of Action

It is known that halogenated anilines like this compound can interact with their targets through various mechanisms, such as nucleophilic substitution or cross-coupling reactions . These interactions can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

For example, some aniline derivatives are involved in the cyclooxygenase pathway, which plays a key role in inflammation and pain .

Pharmacokinetics

It is known that the presence of halogens in a compound can influence its pharmacokinetic properties, potentially affecting its bioavailability .

Result of Action

Similar compounds have been shown to have various effects, such as inducing acute toxicity and skin sensitization .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place to maintain its stability . Furthermore, its action can be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

Eigenschaften

IUPAC Name |

4-chloro-3-fluoro-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFIN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRXRQKTLQGGHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)I)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801294131 | |

| Record name | 4-Chloro-3-fluoro-2-iodobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018450-37-7 | |

| Record name | 4-Chloro-3-fluoro-2-iodobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018450-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-fluoro-2-iodobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B1427215.png)

![Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate](/img/structure/B1427217.png)

![N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B1427221.png)

![methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine](/img/structure/B1427222.png)